(2R)-2-decanamidobutanedioicacid
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Overview
Description
(2R)-2-decanamidobutanedioicacid: is an organic compound that belongs to the class of amides and dicarboxylic acids It is characterized by the presence of a decanamide group attached to a butanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-decanamidobutanedioicacid typically involves the reaction of decanoyl chloride with (2R)-2-aminobutanedioic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-decanamidobutanedioicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: (2R)-2-decanamidobutanedioic acid amine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2R)-2-decanamidobutanedioicacid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-decanamidobutanedioicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor studies, it can act as a ligand, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
- (2R)-2-decanamidopentanedioic acid
- (2R)-2-decanamidohexanedioic acid
- (2R)-2-decanamidoheptanedioic acid
Uniqueness: (2R)-2-decanamidobutanedioicacid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its shorter carbon chain compared to similar compounds may result in different reactivity and interaction profiles, making it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
(2R)-2-(decanoylamino)butanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-2-3-4-5-6-7-8-9-12(16)15-11(14(19)20)10-13(17)18/h11H,2-10H2,1H3,(H,15,16)(H,17,18)(H,19,20)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJCTRAECJWNOS-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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